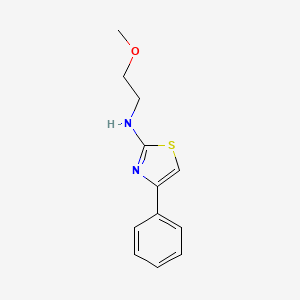

N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-15-8-7-13-12-14-11(9-16-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVCXPXYRBNTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyethyl 4 Phenyl 1,3 Thiazol 2 Amine

Synthetic Routes to the N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine Core Structure

The construction of the 2-amino-4-phenylthiazole (B127512) core is a cornerstone for the synthesis of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine. Classical and modern synthetic methods are employed to achieve this, with a focus on efficiency and yield.

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. derpharmachemica.comorganic-chemistry.org The reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov

For the synthesis of the N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine backbone, the Hantzsch reaction would proceed by reacting 2-bromo-1-phenylethanone (an α-haloketone) with N-(2-methoxyethyl)thiourea. The thiourea derivative is the key component that installs the desired N-(2-methoxyethyl)amino side chain at the 2-position of the resulting thiazole ring.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the final 2-amino-4-phenylthiazole ring.

The Weber methodology, a related classical approach, also contributes to the synthesis of thiazoles. rsc.org While the Hantzsch synthesis is more common for 2-aminothiazoles, both methods underscore the principle of condensing a C-C-X (haloketone) fragment with a N-C-S (thiourea) fragment to form the five-membered heterocyclic ring. researchgate.net

Table 1: Key Reactants in Hantzsch Synthesis for the Target Compound

| Reactant Type | Specific Compound | Role in Synthesis |

|---|---|---|

| α-Haloketone | 2-bromo-1-phenylethanone | Provides the C4 and C5 atoms and the 4-phenyl substituent. |

These reactions are typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. nih.gov

In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. medmedchem.comjusst.org The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave irradiation. nih.govresearchgate.net

The synthesis of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine via a microwave-assisted Hantzsch reaction would involve mixing 2-bromo-1-phenylethanone and N-(2-methoxyethyl)thiourea, potentially with a catalyst or in a solvent, and subjecting the mixture to microwave irradiation. jusst.org This method significantly reduces the reaction time from several hours under conventional reflux to just a few minutes. medmedchem.com The efficiency of this approach makes it highly attractive for the rapid generation of libraries of thiazole derivatives for further study. medmedchem.comjusst.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours nih.gov | 5-15 minutes jusst.org |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Yield | Moderate to good nih.gov | Often higher jusst.org |

| Work-up | Often requires significant purification nih.gov | Generally cleaner reactions, simpler work-up medmedchem.com |

Derivatization Strategies of the Thiazole-2-amine Scaffold

The N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine molecule possesses several sites that are amenable to chemical modification, allowing for the synthesis of a diverse range of derivatives. These include the exocyclic amino group, the phenyl ring at the 4-position, and the N-substituent side chain.

The exocyclic amino group of the 2-aminothiazole (B372263) core is a common site for derivatization. Both N-alkylation and N-acylation reactions can be performed to introduce a variety of functional groups.

N-Alkylation: The secondary amine in N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine can be further alkylated. This reaction typically requires a base to deprotonate the amine, generating a more nucleophilic amide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). acs.org The regioselectivity of alkylation can be a challenge in 2-aminothiazole systems, as alkylation can occur at the exocyclic nitrogen or the endocyclic (ring) nitrogen. However, under specific conditions, such as using lithium amide as a base, alkylation can be directed to the exocyclic amino group to yield N,N-disubstituted products. acs.orgrsc.org

N-Acylation: Acylation of the amino group is a straightforward method to introduce amide, carbamate, or urea (B33335) functionalities. This is typically achieved by reacting the parent amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). umpr.ac.idmdpi.comnih.gov For instance, reacting the title compound with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl derivative. mdpi.comnih.gov These reactions are valuable for modifying the electronic and steric properties of the molecule. nih.gov

The phenyl ring at the 4-position of the thiazole core is another key site for modification. These modifications are typically introduced by starting with a substituted 2-bromo-1-phenylethanone in the initial Hantzsch synthesis. nih.govnih.gov A wide array of commercially available substituted acetophenones allows for the synthesis of derivatives with various electron-donating or electron-withdrawing groups on the phenyl ring.

For example, using 2-bromo-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-methoxyphenyl)ethanone in the Hantzsch reaction with N-(2-methoxyethyl)thiourea would yield derivatives with a chloro or methoxy (B1213986) group at the para-position of the phenyl ring, respectively. nanobioletters.com Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents can significantly influence the biological activity of the resulting compounds. nih.govnih.gov Both electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) have been explored in related 4-phenylthiazole (B157171) systems. nih.govnih.gov

Table 3: Examples of Substituted Phenyl Rings in 4-Phenylthiazole Derivatives

| Substituent on Phenyl Ring | Starting α-Haloketone | Resulting Derivative Feature |

|---|---|---|

| 4-Fluoro | 2-bromo-1-(4-fluorophenyl)ethanone | Introduction of a halogen with high electronegativity. nih.gov |

| 4-Chloro | 2-bromo-1-(4-chlorophenyl)ethanone | Alteration of electronic properties and lipophilicity. nanobioletters.com |

| 4-Methoxy | 2-bromo-1-(4-methoxyphenyl)ethanone | Introduction of an electron-donating group. nih.gov |

The N-(2-methoxyethyl) side chain offers further opportunities for chemical modification, although this is less commonly explored than derivatization at the other positions. Modifications could involve either altering the length of the alkyl chain or changing the terminal functional group.

These modifications would typically be introduced by synthesizing and using a different substituted thiourea in the initial Hantzsch reaction. For example, starting with N-(3-methoxypropyl)thiourea would elongate the side chain.

Alternatively, post-synthetic modification could be envisioned. If a precursor with a terminal hydroxyl group, such as N-(2-hydroxyethyl)-4-phenyl-1,3-thiazol-2-amine, were synthesized, the alcohol could serve as a handle for further reactions. mdpi.com For instance, the hydroxyl group could be etherified to introduce different alkoxy groups, esterified, or converted to a leaving group for nucleophilic substitution, thereby enabling the attachment of a wide variety of functionalities. While direct modifications to the ether linkage of the methoxyethyl group are challenging, using a precursor with a more reactive functional group provides a versatile route to diverse analogs. nih.gov

Advanced Synthetic Protocols and Chemical Challenges

The synthesis of 2-aminothiazole derivatives, including N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, is predominantly achieved through the Hantzsch thiazole synthesis. derpharmachemica.comnih.gov This classical method involves the condensation of an α-haloketone with a thiourea derivative. derpharmachemica.com For the target compound, this would typically involve the reaction between 2-bromo-1-phenylethan-1-one and N-(2-methoxyethyl)thiourea. While this method is foundational, the pursuit of higher yields, improved purity, greater efficiency, and greener processes has led to the development of advanced synthetic protocols. These modern approaches aim to overcome the inherent challenges associated with traditional methods, such as harsh reaction conditions, difficult product isolation, and the use of hazardous solvents. rsc.org

Advanced synthetic strategies often focus on optimizing reaction conditions, utilizing novel catalytic systems, and employing solid-phase techniques to streamline the process. rsc.org Challenges in the synthesis of this class of compounds include managing reaction selectivity, minimizing side-product formation, and developing protocols that are scalable and environmentally benign. rsc.org

Key Research Findings and Methodologies

Research into the synthesis of substituted 2-aminothiazoles has explored various modifications to the standard Hantzsch reaction to improve outcomes. These explorations provide a framework for the advanced synthesis of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine.

Solvent and Base Optimization: The choice of solvent and base can significantly impact reaction yield and purity. Studies on analogous N-aryl and N-alkyl thiazole amines have systematically evaluated different reaction media and catalysts. For instance, reactions have been optimized using solvents like dimethylformamide (DMF) in the presence of a base such as potassium carbonate, often leading to high yields. nanobioletters.com The optimization for a model reaction synthesizing N-(substituted phenyl)-substituted thiazol-2-amine highlights the critical role of these parameters. nanobioletters.com

Polymer-Supported Synthesis: To address challenges related to product isolation and purification, polymer-supported synthetic protocols have been developed. rsc.org In this approach, the amine precursor is bound to a solid resin. The subsequent conversion to a thiourea and reaction with an α-bromo ketone occurs on the solid support. The final 2-aminothiazole product is then cleaved from the resin, often resulting in high purity and simplified work-up procedures. This technique is advantageous for creating libraries of related compounds and avoids tedious purification steps. rsc.org

One-Pot Procedures: One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer improved efficiency and reduce waste. For 2-aminothiazoles, one-pot methods have been developed using a supported reagent system, such as KSCN/SiO₂ and NH₄OAc/Al₂O₃. rsc.org In such a system, an α-halo ketone first reacts with the supported potassium thiocyanate (B1210189) to form an α-thiocyanatoketone intermediate, which then reacts with the supported ammonium (B1175870) acetate (B1210297) to yield the final 2-aminothiazole product in good yields. rsc.org This approach avoids the isolation of intermediates, saving time and resources.

The table below summarizes various synthetic conditions that have been applied to the synthesis of structurally related 2-aminothiazole derivatives, which could be adapted for the synthesis of the title compound.

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2,4-difluorophenyl)thiourea + 2-bromo-1-(4-methoxyphenyl)ethanone | K₂CO₃ | DMF | Reflux | High Yield Reported | nanobioletters.com |

| Resin-bound amine -> thiourea + α-bromo ketones | Not specified | Not specified | Solid-phase | Good yield, high purity | rsc.org |

| α-halo ketone + KSCN/SiO₂ -> + NH₄OAc/Al₂O₃ | Supported Reagents | Not specified | One-pot | Good Yield Reported | rsc.org |

Chemical Challenges and Solutions

The synthesis of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine is not without its difficulties. The primary challenges and the advanced protocols designed to mitigate them are outlined below.

| Chemical Challenge | Traditional Approach Limitation | Advanced Protocol/Solution | Reference |

|---|---|---|---|

| Poor Yields | Suboptimal reaction conditions and side reactions can lower the overall yield. | Systematic optimization of solvents and bases; use of polymer-supported approaches to drive reactions to completion. | rsc.orgnanobioletters.com |

| Difficult Product Isolation | Purification often requires column chromatography, which is time-consuming and uses large volumes of solvent. | Solid-phase synthesis allows for simple filtration and washing to remove excess reagents and byproducts. | rsc.org |

| Harsh Reaction Conditions | Classical methods may require high temperatures or strongly acidic/basic conditions. | Development of milder reaction conditions through catalyst screening and the use of supported reagents. | rsc.org |

| Use of Hazardous Reagents/Solvents | Volatile and toxic organic solvents are often used in traditional synthesis. | Exploring aqueous reaction media and developing solvent-free or one-pot procedures to minimize solvent use and waste. | rsc.orgnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of N 2 Methoxyethyl 4 Phenyl 1,3 Thiazol 2 Amine Derivatives

Elucidation of Structural Determinants for Biological Activity

The molecular architecture of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine can be dissected into three primary components: the 4-phenyl-1,3-thiazol-2-amine core, the N-substituent (2-methoxyethyl), and the phenyl group at position 4. Research has established that each of these regions plays a critical role in the molecule's interaction with its biological target. researchgate.net

The 2-aminothiazole (B372263) moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets through hydrogen bonding via the amino group and the thiazole (B1198619) nitrogen. researchgate.net The planarity and aromaticity of the thiazole ring are considered essential for maintaining the correct orientation within the target's binding site. The exocyclic amino group, in particular, often acts as a key hydrogen bond donor.

The phenyl ring at the C4 position of the thiazole core is crucial for activity, likely engaging in hydrophobic or π-stacking interactions with the target protein. The nature and position of substituents on this phenyl ring can significantly modulate the compound's potency and selectivity. nih.gov

The N-(2-methoxyethyl) substituent at the 2-amino position also plays a significant role. The methoxyethyl group can influence the compound's solubility, lipophilicity, and metabolic stability. The ether oxygen and the ethyl linker may participate in additional hydrogen bonding or van der Waals interactions, further anchoring the molecule in its binding pocket.

Rational Design of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine Analogues

Building upon the understanding of these key structural determinants, researchers have rationally designed analogues to enhance pharmacological efficacy. This has primarily involved two strategies: modifying existing substituents and exploring different core structures.

Systematic modifications of the substituents on the core scaffold have led to a deeper understanding of the SAR. Changes to the C4-phenyl ring and the N-substituent have been extensively investigated to improve potency and other drug-like properties.

For instance, the introduction of electron-withdrawing or electron-donating groups at various positions of the C4-phenyl ring has a profound impact on activity. Halogen substitutions, such as chloro or fluoro groups, can enhance binding affinity, potentially through halogen bonding or by altering the electronic nature of the ring. frontiersin.org Similarly, modifications to the N-(2-methoxyethyl) group, such as altering the linker length or replacing the methoxy (B1213986) group, have been explored to fine-tune the compound's pharmacokinetic profile.

| Compound | R1 (C4-Phenyl Substituent) | R2 (N-Substituent) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 (Parent) | H | -CH₂CH₂OCH₃ | 5.2 |

| 2 | 4-Cl | -CH₂CH₂OCH₃ | 1.8 |

| 3 | 4-F | -CH₂CH₂OCH₃ | 2.5 |

| 4 | 4-OCH₃ | -CH₂CH₂OCH₃ | 8.1 |

| 5 | H | -CH₂CH₂OH | 10.4 |

| 6 | H | -CH₃ | 15.7 |

In addition to substituent modifications, researchers have explored replacing the central thiazole ring with other heterocyclic systems, a strategy known as scaffold hopping or bioisosteric replacement. Bioisosteres are functional groups with similar physical and chemical properties that can elicit comparable biological responses. acs.org

Multi-parameter Optimization in Compound Design

Modern drug design extends beyond simply maximizing potency. Multi-parameter optimization (MPO) is a critical process that aims to balance a range of properties to develop a successful drug candidate. For derivatives of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, this involves concurrently optimizing not only the biological activity but also properties such as:

Solubility: Ensuring the compound can be absorbed and distributed effectively.

Permeability: The ability of the compound to cross biological membranes.

Metabolic Stability: Reducing the rate at which the compound is broken down by enzymes in the body, thereby prolonging its duration of action.

Selectivity: Minimizing interactions with unintended biological targets to reduce the risk of side effects.

Computational Chemistry and in Silico Modeling of N 2 Methoxyethyl 4 Phenyl 1,3 Thiazol 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target.

In silico molecular docking studies are instrumental in elucidating the potential binding modes of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine with various biological targets. For related 4-phenylthiazol-2-amine derivatives, docking studies have been performed to assess their binding capacity to specific protein targets. For instance, derivatives of this scaffold have been docked into the active site of the estrogen receptor-alpha (ER-α), a key target in breast cancer. eco-vector.comnih.gov These studies have shown that the compounds can fit within the hydrophobic pocket of the receptor's active site. eco-vector.comnih.gov

For N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, a hypothetical docking study would likely show the phenyl group engaging in hydrophobic interactions with nonpolar amino acid residues of a target protein. The thiazole (B1198619) ring, with its sulfur and nitrogen atoms, could participate in various interactions, including hydrogen bonding and pi-stacking. The 2-methoxyethyl group at the N-2 position could also form hydrogen bonds and other polar interactions, further stabilizing the ligand-protein complex. The specific interactions, of course, would depend on the topology and amino acid composition of the target's binding site.

A theoretical representation of potential interactions is summarized in the table below.

| Interaction Type | Potential Interacting Groups on the Compound |

| Hydrogen Bonding | Thiazole nitrogen, Amine nitrogen, Methoxy (B1213986) oxygen |

| Hydrophobic Interactions | Phenyl ring, Ethyl chain |

| Pi-Stacking | Phenyl ring, Thiazole ring |

This table is a generalized representation of potential interactions and is not based on specific docking results for the named compound.

The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. For a series of 4-phenylthiazol-2-amine derivatives, docking scores have been calculated, with some compounds showing better scores than the standard drug tamoxifen (B1202) against ER-α. eco-vector.comnih.gov For example, the most potent compound in one such study, compound 3e, exhibited a docking score of -8.911 kcal/mol. eco-vector.comnih.gov

The binding affinity of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine would be influenced by the number and strength of its interactions with the target protein. A higher negative docking score would suggest a stronger binding affinity. Validation of these in silico predictions would require experimental assays, such as enzymatic assays or binding assays, to determine the actual biological activity.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the three-dimensional structure (conformation) and electronic properties of a molecule. These calculations can help in understanding the molecule's reactivity and its ability to interact with biological targets.

For N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, quantum chemical calculations could determine the most stable conformation, bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and its potential to engage in various types of intermolecular interactions.

In Silico Pharmacokinetic Profiling (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the druglikeness of a compound.

The absorption of a drug is a key factor in its bioavailability. In silico models can predict parameters such as human intestinal absorption (HIA). For related 4-phenylthiazol-2-amine derivatives, ADME studies have suggested that they possess acceptable absorption properties. eco-vector.comnih.gov The partition coefficient (log P), a measure of lipophilicity, is a key determinant of absorption. For a series of related compounds, the calculated partition coefficients were within a range that suggests sufficient absorption. eco-vector.comnih.gov

A hypothetical ADME prediction for N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine might look like the following:

| ADME Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | Good |

| Caco-2 Permeability | Moderate to High |

| Lipinski's Rule of Five | Compliant |

| Veber's Rule | Compliant |

This table is a hypothetical representation and is not based on specific in silico ADME results for the named compound.

The distribution of a drug throughout the body is significantly influenced by its binding to plasma proteins. boomer.org Acidic drugs commonly bind to albumin, while basic drugs often associate with alpha-1-acid glycoproteins and lipoproteins. boomer.org The extent of plasma protein binding affects the concentration of free drug available to exert its pharmacological effect. boomer.org

Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is the process by which the body chemically modifies drugs for elimination. In silico models can predict which CYP isoforms are likely to metabolize a compound. For N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, predictions would assess its potential as a substrate or inhibitor of major CYP enzymes such as CYP3A4, CYP2D6, and CYP2C9. This information is crucial for predicting potential drug-drug interactions.

In Silico Toxicity Mechanism Assessment (non-clinical mechanistic aspects)

The in silico assessment of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine suggests potential toxicity mechanisms primarily rooted in its metabolic activation. The core structure, a 2-aminothiazole (B372263) moiety, is recognized as a potential toxicophore. researchgate.netnih.gov Computational studies on analogous thiazole-containing compounds indicate that the toxicity is often mediated by cytochrome P450 (CYP) enzymes, which catalyze the biotransformation of the thiazole ring into reactive metabolites. uni-duesseldorf.deacs.org

Quantum chemical studies have elucidated the molecular mechanisms involved in the metabolic activation of thiazole and aminothiazole groups. The primary pathways for the generation of reactive metabolites include epoxidation of the C4-C5 double bond of the thiazole ring, as well as S-oxidation and N-oxidation. uni-duesseldorf.deacs.org Among these, epoxidation is often the most energetically favorable pathway, leading to the formation of a highly reactive epoxide intermediate. uni-duesseldorf.deacs.org The presence of the amino group at the 2-position of the thiazole ring can further facilitate these metabolic reactions. uni-duesseldorf.de

These reactive metabolites are electrophilic and can form covalent bonds with nucleophilic residues of essential macromolecules such as proteins and DNA. This covalent binding can disrupt their normal biological function, leading to cellular damage and toxicity. uni-duesseldorf.deacs.org The formation of such adducts is a well-established mechanism for idiosyncratic adverse drug reactions. acs.org

Table 1: Predicted Toxicity Endpoints for 2-Aminothiazole Scaffolds

| Toxicity Endpoint | Predicted Outcome | Putative Mechanism |

| Metabolic Activation | Probable | Formation of reactive epoxide, S-oxide, and N-oxide metabolites via CYP450 enzymes. uni-duesseldorf.deacs.org |

| Covalent Binding | Possible | Electrophilic reactive metabolites can bind to cellular macromolecules. uni-duesseldorf.deacs.org |

| Hepatotoxicity | Potential | Disruption of liver cell function due to macromolecule damage. |

| Genotoxicity | Potential | Covalent binding of reactive metabolites to DNA. |

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization strategies for compounds like N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine focus on enhancing therapeutic efficacy while minimizing the potential for toxicity associated with the 2-aminothiazole core. These computational approaches are instrumental in designing new analogues with improved pharmacological and pharmacokinetic profiles.

Virtual Screening:

Virtual screening campaigns for novel 2-aminothiazole derivatives often employ a combination of ligand-based and structure-based methods. mdpi.com Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to screen large compound libraries to identify molecules with similar features to known active compounds. nih.govnih.gov Structure-based virtual screening, primarily through molecular docking, is utilized when the three-dimensional structure of the biological target is known. This allows for the prediction of binding modes and affinities of potential ligands within the target's active site. nih.gov For instance, in the context of anticancer drug discovery, derivatives of 4-phenyl-1,3-thiazol-2-amine have been docked into the active sites of protein targets to assess their binding capabilities.

Lead Optimization:

Once initial hits are identified, lead optimization aims to refine their structure to improve desired properties. For 2-aminothiazole-based compounds, a key optimization goal is to mitigate the risk of forming reactive metabolites. This can be approached through several computational strategies:

Modification of the Thiazole Ring: Introducing substituents on the thiazole ring can alter its electronic properties and steric hindrance, thereby influencing its susceptibility to metabolic oxidation. Computational models can predict how different substituents will affect the metabolic stability of the ring.

Bioisosteric Replacement: In some cases, the 2-aminothiazole scaffold can be replaced with other heterocyclic systems that are less prone to metabolic activation but retain the necessary interactions with the biological target.

Molecular dynamics (MD) simulations and free energy calculations, such as MM-GBSA, can be employed to provide a more detailed understanding of the ligand-target interactions and the stability of the complex, guiding further structural modifications. nih.gov

Table 2: Computational Strategies for Lead Optimization of 2-Aminothiazole Derivatives

| Strategy | Computational Method | Objective |

| Enhance Potency | Molecular Docking, MD Simulations, Free Energy Calculations | Improve binding affinity and interactions with the target. nih.govmdpi.com |

| Improve Selectivity | Docking against off-targets | Minimize binding to unintended biological targets. |

| Increase Metabolic Stability | Quantum Mechanics (QM) calculations, ADMET prediction models | Reduce the formation of reactive metabolites by modifying the 2-aminothiazole core or its substituents. uni-duesseldorf.deacs.org |

| Optimize Pharmacokinetics | QSAR, ADMET prediction models | Improve properties such as solubility, permeability, and bioavailability. nih.gov |

By integrating these in silico techniques, it is possible to rationally design new derivatives of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine with a more favorable balance of efficacy and safety.

Advanced Analytical and Spectroscopic Characterization Methodologies for N 2 Methoxyethyl 4 Phenyl 1,3 Thiazol 2 Amine

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry) for Structural Confirmation

No published studies containing Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data specifically for N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine were found. While analytical data exists for structurally related thiazole (B1198619) derivatives, this information cannot be used to confirm the precise structure of the target compound. Structural confirmation would require experimental determination of its unique spectral fingerprint.

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Information regarding the use of chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment or quantitative analysis of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine is not available in the reviewed literature. Method development and validation would be necessary to establish protocols for its separation and quantification.

X-ray Crystallography for Solid-State Structure Elucidation

A search for crystallographic data yielded no results for N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine. The solid-state structure, including crystal system, space group, and precise bond angles and lengths, has not been determined or reported in public crystallographic databases. Elucidation of its three-dimensional structure would require successful crystallization and subsequent X-ray diffraction analysis.

Due to the absence of specific research findings and data for N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine, the creation of detailed data tables and an in-depth analytical discussion as requested is not possible.

Future Perspectives and Translational Research Opportunities for N 2 Methoxyethyl 4 Phenyl 1,3 Thiazol 2 Amine

Development of Novel Therapeutic Agents based on the Thiazole-2-amine Scaffold

The 2-aminothiazole (B372263) framework is a cornerstone in the development of new pharmaceuticals due to its wide spectrum of biological activities. nih.gov This scaffold is present in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to enhance potency and selectivity. researchgate.net

Research into derivatives of the 2-aminothiazole scaffold has yielded compounds with significant potential against a variety of diseases. For instance, the anticancer drug Dasatinib, which features a 2-aminothiazole moiety, is a potent kinase inhibitor. nih.gov Numerous studies have demonstrated that modifications to the substituents on the thiazole (B1198619) ring can lead to potent inhibitors of various biological targets, including tubulin and key enzymes in the PI3K/mTOR pathway. nih.govnih.gov The development of novel agents based on this scaffold involves creating libraries of analogues of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine to screen for enhanced activity against known and novel targets. The structural diversity achievable with this scaffold provides a rich foundation for discovering next-generation therapeutic agents. nih.gov

| Derivative Name | Biological Activity / Target | Reference |

|---|---|---|

| Dasatinib | Anticancer (Kinase Inhibitor) | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Antiproliferative (Tubulin Polymerization Inhibitor) | nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Antitubercular (Effective against Mycobacterium tuberculosis) | nih.gov |

| Compound 3b (a novel thiazole derivative) | Anticancer (PI3Kα/mTOR dual inhibitor) | nih.gov |

| SirReal2 analogs | SIRT2 Inhibition | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research

De Novo Design: Generative AI models can design novel molecules from scratch, creating new derivatives of the thiazole-2-amine scaffold with optimized properties for specific biological targets. strategicallies.co.ukmdpi.com These models can explore a vast chemical space more efficiently than traditional methods.

Property Prediction: AI can predict crucial chemical and biological properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). strategicallies.co.uk This allows for the early-stage filtering of unpromising candidates, saving time and resources.

Synthesis Planning: Advanced algorithms can devise the most efficient synthetic pathways for producing target compounds, a traditionally time-consuming step in chemical research. strategicallies.co.uk

Target Identification: By analyzing biological data, ML models can help identify potential new protein targets for existing compounds, opening up new therapeutic avenues.

The application of these computational tools can streamline the optimization of lead compounds, reducing the number of experimental cycles needed and increasing the probability of success in developing a clinically viable drug. acs.org

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models | Design of novel molecular structures with desired properties. mdpi.com | Accelerates the discovery of new lead compounds based on the thiazole-2-amine scaffold. |

| Predictive Modeling (QSAR/ADMET) | Predicts biological activity and pharmacokinetic properties from molecular structure. strategicallies.co.uknih.gov | Enables early-stage virtual screening and prioritization of candidates for synthesis. |

| Retrosynthesis Prediction | Proposes viable and efficient chemical synthesis routes. nih.gov | Reduces the time and cost associated with chemical synthesis. |

| Literature Mining & Target ID | Analyzes scientific literature and biological data to generate new hypotheses and identify potential targets. chemrxiv.org | Uncovers new therapeutic possibilities for existing and novel compounds. |

Exploration of Unidentified Biological Targets and Therapeutic Areas

While the 2-aminothiazole scaffold is well-documented for its anticancer and antimicrobial activities, its full therapeutic potential remains to be explored. mdpi.comnih.gov Future research on N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine and its analogs should include broad screening campaigns against a diverse range of biological targets to uncover novel mechanisms of action and therapeutic applications.

Many thiazole derivatives have shown efficacy as inhibitors of specific enzymes, such as kinases and sirtuins. nih.govmdpi.com This suggests that N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine could be a candidate for screening against wider panels of kinases or other enzyme families implicated in diseases beyond cancer, such as neurodegenerative disorders, metabolic diseases, and inflammatory conditions.

Furthermore, the structural features of this compound could lend themselves to targeting protein-protein interactions or allosteric binding sites, which are often considered more challenging targets in drug discovery. High-throughput screening and advanced molecular modeling techniques can be used to investigate the binding of this compound to previously unexplored or "undruggable" targets. Identifying a novel biological target for this scaffold would represent a significant breakthrough, potentially leading to first-in-class therapies for untreated diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine?

The compound is typically synthesized via the Hantzsch thiazole synthesis , a widely used method for thiazole derivatives. This involves reacting a thiourea derivative (e.g., N-(2-methoxyethyl)thiourea) with a α-haloketone (e.g., 4-phenyl-2-bromoacetophenone) under reflux in a polar solvent like ethanol. Reaction optimization includes controlling temperature (70–90°C) and time (6–12 hours) to maximize yield and purity. Post-synthesis purification often involves recrystallization from ethanol or column chromatography .

Q. How is the compound characterized structurally and spectroscopically?

Spectroscopic characterization includes:

- IR spectroscopy : Confirms NH stretching (~3200 cm⁻¹) and C=N/C-S bonds in the thiazole ring (1600–1500 cm⁻¹) .

- NMR spectroscopy :

Q. What preliminary biological activities have been reported for similar thiazol-2-amine derivatives?

Analogous compounds exhibit antimicrobial (e.g., against Staphylococcus aureus), antifungal , and anticancer activities. For example, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed MIC values of 8–16 µg/mL against bacterial strains . Thiazole derivatives also inhibit kinases (e.g., CDK4/6) and reduce tumor growth in xenograft models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(2-methoxyethyl)-4-phenyl-1,3-thiazol-2-amine?

Key optimization parameters include:

- Catalysts : Adding acetic acid (2–3 drops) accelerates cyclization .

- Solvent choice : Ethanol or DMF enhances solubility of intermediates.

- Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .

- Workup : Adjusting pH during precipitation (e.g., ammonia solution) improves purity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variations (e.g., bacterial strain differences, incubation times) or structural modifications . For example:

- Fluorine substitution at C4 enhances antimicrobial activity but reduces solubility, affecting bioavailability .

- Methyl groups on the phenyl ring improve kinase inhibition (e.g., CDK4/6 IC₅₀ < 10 nM) but may increase cytotoxicity . Standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) studies are critical for cross-study comparisons .

Q. What computational tools are used to study the compound’s mechanism of action?

- Molecular docking : Predicts binding affinity to targets (e.g., kinase active sites) using software like AutoDock or Schrödinger .

- QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to bioactivity .

- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Q. What challenges arise in crystallographic analysis of thiazol-2-amine derivatives?

- Crystal packing : Bulky substituents (e.g., methoxyethyl groups) disrupt symmetry, requiring high-resolution data (≤1.0 Å) .

- Hydrogen bonding : NH groups form dimers via C–H···N/S interactions, complicating refinement .

- Software : SHELXL (for refinement) and SIR97 (for direct methods) are essential for resolving disordered regions .

Q. How can structural modifications enhance pharmacokinetic properties?

- Bioavailability : Introducing hydrophilic groups (e.g., hydroxyl) improves solubility. A related CDK4/6 inhibitor achieved oral bioavailability >50% in mice .

- Metabolic stability : Replacing labile esters (e.g., ethoxy) with ethers reduces hepatic clearance .

- Target selectivity : Substituents at C4 and C5 positions minimize off-target effects (e.g., selectivity ratios >100-fold for CDK4/6 over CDK2) .

Methodological Notes

- Synthesis : Adapt Hantzsch conditions from analogous compounds (e.g., ) by adjusting α-haloketone and thiourea precursors.

- Data interpretation : Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts) .

- Biological assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.